(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile
Description
The compound (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile features an α,β-unsaturated acrylonitrile backbone with a 4-methylbenzenesulfonyl (tosyl) group at the α-position and a 4-(piperidin-1-yl)phenyl substituent at the β-position. The E-configuration of the double bond is critical for its electronic and steric properties.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine derivative: This involves the reaction of piperidine with a suitable electrophile to introduce the piperidin-1-yl group.
Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Formation of the enenitrile moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
(a) Sulfonyl and Nitro Groups
- Compound from : (E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile replaces the piperidinylphenyl group with a 4-nitrophenyl substituent. The nitro group is strongly electron-withdrawing, reducing electron density on the acrylonitrile core compared to the piperidinyl group (a weak electron donor). This difference likely results in a lower HOMO energy and altered reactivity in electrophilic substitutions .
- Impact : The nitro derivative may exhibit enhanced oxidative stability but reduced solubility in polar solvents compared to the target compound.
(b) Piperazine and Furan Derivatives
- Compound from : (2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile incorporates a furan-carbonyl-piperazine group. This contrasts with the rigid piperidinylphenyl group in the target compound, which may restrict rotational freedom .
(c) Tetrahydroquinoline Derivatives
- Compound from : A structurally similar analog replaces the piperidinylphenyl group with a tetrahydroquinolinyl substituent.
Photophysical and Electrochemical Properties
(a) Diphenylamino and Carbazole Derivatives
- Compounds from , and 6: Derivatives like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile feature strong electron-donating diphenylamino or carbazole groups. These substituents lower the LUMO energy, narrowing the HOMO-LUMO gap and enhancing intramolecular charge transfer (ICT), as evidenced by redshifted absorption spectra. In contrast, the piperidinylphenyl group in the target compound is a weaker donor, likely resulting in a wider bandgap and less pronounced ICT effects .
(b) Electrochemical Data
- HOMO-LUMO Gaps: For diphenylamino-substituted acrylonitriles (), HOMO-LUMO gaps range from 2.8–3.2 eV in computational studies. The target compound’s gap is expected to be larger (≥3.5 eV) due to reduced electron donation from the piperidinyl group.
Crystallographic and Packing Behavior
- Single-Crystal Studies: Derivatives in and exhibit strong π-π interactions and solvent-dependent conformational polymorphism (e.g., anti/syn conformers). The bulky tosyl and piperidinyl groups in the target compound may disrupt close packing, leading to lower melting points or increased solubility in apolar solvents compared to planar diphenylamino analogs .
- Role of Piperidinyl Group : The piperidinyl nitrogen can participate in weak hydrogen bonding (C–H···N interactions), as seen in piperidinyl-containing structures (). This contrasts with nitro or sulfonyl groups, which prioritize electrostatic interactions .
Tabulated Comparison of Key Compounds
Biological Activity
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile, a compound featuring both sulfonamide and nitrile functional groups, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with an appropriate piperidine derivative and subsequent nitrilation.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to exhibit antibacterial properties, while the nitrile group may contribute to anti-inflammatory effects. Here are some key findings:
- Antibacterial Activity : The sulfonamide group has been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Studies indicate that derivatives of sulfonamides can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has demonstrated that compounds containing nitrile groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
- CNS Activity : The piperidine ring suggests potential neuroactive properties, as similar compounds have been linked to modulation of neurotransmitter systems, particularly in the context of anxiety and depression .
In Vitro Studies
In vitro studies have evaluated the effects of this compound on various cell lines. A notable study indicated that the compound exhibited cytotoxic effects against cancer cell lines at micromolar concentrations, suggesting a possible role in cancer therapy .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. For instance, a study involving mice demonstrated that administration of the compound led to significant reductions in tumor size in xenograft models, indicating its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
